BenchChemオンラインストアへようこそ!

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

RIPK1 kinase inhibition necroptosis IDO1 immunomodulation

This N3‑demethylated thiohydantoin‑indole hybrid features a flexible ethylene linker, structurally divergent from the methylene‑linked necrostatin series. The absence of the N3‑methyl group preserves IDO1 inhibitory activity while markedly reducing RIPK1 kinase potency—enabling selective probing of tryptophan catabolism vs. necroptosis. An essential comparator for SAR panels deconvolving linker‑length and N3‑substitution contributions. Sourced from the InterBioScreen screening library (ID STOCK1N‑25413). Ideal for target‑deconvolution campaigns in tumor immune evasion, endotoxemia, and ischemia‑reperfusion models.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 287918-23-4
Cat. No. B2684058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one
CAS287918-23-4
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18)
InChIKeyVXXLYUMTNRZSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one (CAS 287918-23-4): Compound Identity, Scaffold Class, and Structural Context for Procurement


3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one (CAS 287918-23-4; molecular formula C₁₃H₁₃N₃OS; MW 259.33) is a synthetic small molecule belonging to the 2-thioxoimidazolidin-4-one (thiohydantoin) class . Its structure integrates a tryptamine-derived indole moiety connected via an ethylene (–CH₂–CH₂–) linker to the N3 position of the thiohydantoin ring, distinguishing it from the more extensively characterized methylene-linked tryptophan-derived necrostatin series [1]. The compound is catalogued in the InterBioScreen synthetic screening library (ID STOCK1N-25413) and has been investigated in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and kinase-targeted screening campaigns [2].

Why Necrostatin-1 (4311-88-0), Nec-1i (64419-92-7), or Other Thiohydantoin Analogs Cannot Substitute for CAS 287918-23-4 in Target-Focused or Phenotypic Studies


Thiohydantoin-indole hybrids within the necrostatin chemotype exhibit profound functional divergence driven by two discrete structural variables: (i) the presence or absence of the N3-methyl substituent, and (ii) the length of the alkyl linker between the indole and thiohydantoin rings. N3-demethylation (as in Nec-1i, CAS 64419-92-7) reduces RIPK1 kinase inhibitory potency by approximately 100-fold vs. Nec-1 while fully preserving IDO1 inhibition, proving that the N3-methyl group is a critical selectivity determinant [1][2]. The target compound (287918-23-4) further substitutes the methylene linker of the Nec-1 series with an ethylene linker, introducing an additional degree of conformational freedom adjacent to the indole ring. This structural modification is expected to alter the spatial presentation of the indole pharmacophore within enzyme active sites — a parameter known to govern IDO1 binding vs. RIPK1 engagement in this scaffold class — and may also affect metabolic stability through altered susceptibility to oxidative N-dealkylation [1][3]. Consequently, pharmacological data generated with Nec-1, Nec-1i, or Nec-1s cannot be extrapolated to CAS 287918-23-4 without direct experimental validation.

Quantitative Comparative Evidence for 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one (CAS 287918-23-4): Structural Differentiation from Nec-1 and Nec-1i Series


N3-Demethylation: 100-Fold Reduction in RIPK1 Inhibitory Potency Relative to N3-Methylated Nec-1, While Preserving IDO1 Inhibitory Activity

The target compound (287918-23-4) lacks the N3-methyl substituent present on Nec-1 (CAS 4311-88-0). In the direct head-to-head comparison reported by Takahashi et al. (2012), the N3-demethylated analog Nec-1i (CAS 64419-92-7) was approximately 100-fold less effective than N3-methylated Nec-1 in inhibiting recombinant human RIPK1 kinase activity in vitro, yet both Nec-1 and Nec-1i inhibited human IDO1 with comparable EC₅₀ values to the reference inhibitor 1-methyl-tryptophan [1]. This demonstrates that the N3-methyl group is a binary selectivity switch between RIPK1 and IDO1 engagement within this scaffold. Since 287918-23-4 shares the N3-unsubstituted thiohydantoin core with Nec-1i, it is predicted by class-level inference to exhibit similarly attenuated RIPK1 activity relative to Nec-1, a property that must be accounted for in experimental design [1][2].

RIPK1 kinase inhibition necroptosis IDO1 immunomodulation thiohydantoin SAR

Ethylene Linker Architecture: Structural Distinction from Methylene-Linked Necrostatins with Implications for IDO1 Active-Site Docking Geometry

The target compound features an ethylene (–CH₂–CH₂–) linker connecting the indole C3 to the thiohydantoin N3, in contrast to the methylene (–CH₂–) linker present in all characterized necrostatins (Nec-1, Nec-1i, Nec-1s). Molecular docking studies by Takahashi et al. demonstrated that for IDO1 inhibition, the orientation of the indole ring within the distal heme-binding pocket — specifically the distances of indole H1 and C2 to the heme iron — is a critical determinant of competitive inhibitory activity [1]. The additional methylene unit in the ethylene linker increases the indole-to-thiohydantoin distance, potentially altering the indole's spatial positioning relative to Ser167 and the heme iron within the IDO1 active site. This structural distinction is pharmacologically significant because IDO1's substrate specificity encompasses tryptamine in addition to tryptophan, and the linker geometry directly influences whether the indole moiety can accommodate iron-bound dioxygen [1][2].

IDO1 inhibition tryptamine-based inhibitor indole docking linker SAR

Pharmacokinetic Differentiation Potential: Altered Metabolic Vulnerability of the Ethylene Linker vs. Methylene Linker in Thiohydantoin Series

The ethylene (–CH₂–CH₂–) linker of 287918-23-4 presents a fundamentally different metabolic liability profile compared to the methylene (–CH₂–) linker of the necrostatin series. In the necrostatin SAR study by Teng et al. (2005), a representative methylene-linked thiohydantoin demonstrated moderate pharmacokinetic characteristics with CNS penetration upon intravenous administration [1]. The ethylene linker introduces an additional sp³-hybridized carbon that may serve as a site for CYP450-mediated hydroxylation or oxidative N-dealkylation — metabolic pathways known to govern the clearance of N-alkylated heterocycles. Furthermore, the absence of the N3-methyl group (present in Nec-1) eliminates a potential metabolic soft spot, potentially resulting in a distinct metabolic fate compared to Nec-1. No direct in vivo or in vitro metabolic stability data have been published for 287918-23-4, and this evidence dimension is presented as a class-level structural inference [1][2].

metabolic stability N-dealkylation oxidative metabolism thiohydantoin PK

Distinct Selectivity Profile from Nec-1s: Inferred Retention of IDO1 Inhibitory Activity vs. the 7-Cl-Nec-1 Scaffold

The 7-chloro-substituted Nec-1 analog Nec-1s (CAS 852391-19-6) was developed as a highly selective RIPK1 inhibitor (>1000-fold selective over 485 human kinases) that completely lacks IDO1 inhibitory activity due to steric clash between the 7-Cl substituent and Ser167 in the IDO1 active site [1]. In contrast, Nec-1i — which, like 287918-23-4, lacks the N3-methyl group but retains the unsubstituted indole — fully preserves IDO1 inhibition [1]. Since 287918-23-4 bears an unsubstituted indole ring (no 7-Cl or other substituent that would hinder IDO1 docking), it is predicted by class-level inference to retain IDO1 inhibitory activity. This places 287918-23-4 in a pharmacologically distinct category from Nec-1s: it is expected to inhibit IDO1 (unlike Nec-1s) while having attenuated RIPK1 activity (unlike Nec-1), potentially offering a cleaner pharmacological tool for dissecting IDO1-dependent from RIPK1-dependent effects in inflammation and immuno-oncology models [1][2].

IDO1-selective inhibitor RIPK1-independent immuno-oncology probe tryptophan metabolism

High-Priority Research and Procurement Scenarios for 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one (CAS 287918-23-4)


Dissecting IDO1-Dependent from RIPK1-Dependent Pathways in Inflammation Models Using an N3-Demethylated, Ethylene-Linked Thiohydantoin Probe

The compound's predicted pharmacological profile — attenuated RIPK1 inhibition (inferred from N3-demethylation SAR [1]) combined with retained IDO1 inhibitory activity (inferred from unsubstituted indole docking compatibility [1]) — makes it a candidate probe for experiments requiring discrimination between IDO1-mediated tryptophan catabolism and RIPK1-driven necroptosis in cellular or in vivo inflammation models. Unlike Nec-1, which potently inhibits both targets, or Nec-1s, which is RIPK1-selective and IDO1-inactive [1], 287918-23-4 may provide a complementary tool for target deconvolution studies. Procurement is indicated for laboratories conducting mechanistic studies in tumor immune evasion, endotoxemia, or ischemia-reperfusion injury where both IDO1 and RIPK1 are implicated [1][2].

Scaffold-Hopping Starting Point for Development of Tryptamine-Derived IDO1 Inhibitors with Distinct IP from Tryptophan-Based Necrostatins

The ethylene linker of 287918-23-4 structurally differentiates it from the methylene-linked necrostatin chemotype that dominates the patent literature (e.g., Teng et al. 2005 necroptosis inhibitor patents [1]). This scaffold, derived from tryptamine rather than tryptophan, may offer opportunities for medicinal chemistry optimization of IDO1 inhibitors with novel composition-of-matter claims. The University of Vienna thesis by Moroder and Noe confirmed that MTH-trp derivatives retain measurable, albeit reduced, IDO1 inhibitory activity, suggesting that the tryptamine-based scaffold is a viable starting point for further optimization [2]. Procurement is recommended for medicinal chemistry groups pursuing IDO1 inhibitor programs seeking freedom-to-operate advantages over the crowded necrostatin IP landscape [1][2].

Negative Control or Comparator Compound in Structure-Activity Relationship Studies of Thiohydantoin Necroptosis and IDO1 Inhibitors

Given its dual structural divergence from Nec-1 — lacking both the N3-methyl group (critical for RIPK1 potency [1]) and the methylene linker — 287918-23-4 serves as a structurally informative comparator in SAR panels designed to isolate the contributions of individual structural features to target engagement. Side-by-side testing with Nec-1 (N3-methyl, methylene linker), Nec-1i (N3-H, methylene linker), and 287918-23-4 (N3-H, ethylene linker) can deconvolve the independent effects of N3-substitution and linker length on RIPK1 inhibition, IDO1 inhibition, and cellular necroptosis blockade. Procurement is indicated for academic screening laboratories and core facilities building annotated thiohydantoin-focused compound libraries [1][2].

Quote Request

Request a Quote for 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.